molecular formula C8H3Cl2NO B14031376 2,6-Dichloro-3H-indol-3-one

2,6-Dichloro-3H-indol-3-one

Cat. No.: B14031376
M. Wt: 200.02 g/mol
InChI Key: ZDZUZGKRHKFBAW-UHFFFAOYSA-N
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Description

2,6-Dichloro-3H-indol-3-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3H-indol-3-one typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automation in the process enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3H-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3H-indol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3H-indol-3-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroindole
  • 2,5-Dichloroindole
  • 2,7-Dichloroindole

Uniqueness

2,6-Dichloro-3H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H3Cl2NO

Molecular Weight

200.02 g/mol

IUPAC Name

2,6-dichloroindol-3-one

InChI

InChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H

InChI Key

ZDZUZGKRHKFBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C2=O)Cl

Origin of Product

United States

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